Physicochemical Differentiation: Optimized Lipophilicity and Solubility vs. Alkoxy Homologs
The 4-methoxyphenyl substituent in the target compound confers a moderate lipophilicity (XLogP3-AA = 1.6) [1], which is balanced for both aqueous solubility and membrane permeability. In contrast, the 4-butoxyphenyl analog (CAS 847503-26-8) is significantly more lipophilic (XLogP3-AA = 2.9) [2], which may lead to higher non-specific binding and lower aqueous solubility. This difference is critical for assay development, where the methoxy derivative offers a more favorable balance between target engagement and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: 2.9 |
| Quantified Difference | ΔXLogP3-AA = -1.3 (lower lipophilicity) |
| Conditions | Computed property by XLogP3 algorithm, PubChem |
Why This Matters
Lipophilicity is a key driver of compound behavior in biological assays, affecting solubility, protein binding, and off-target promiscuity, making the methoxy derivative a superior starting point for lead optimization where excessive lipophilicity is undesirable.
- [1] PubChem. (2025). 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CID 702145). View Source
- [2] PubChem. (2025). 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CID 17310928). View Source
